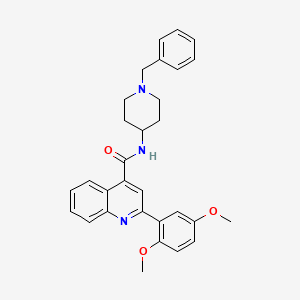![molecular formula C16H19NO4S2 B4266053 isopropyl 4,5-dimethyl-2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate](/img/structure/B4266053.png)
isopropyl 4,5-dimethyl-2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate
Übersicht
Beschreibung
Isopropyl 4,5-dimethyl-2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate (IDT) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. IDT is a derivative of thiophene, which is a heterocyclic compound that contains a sulfur atom in its five-membered ring. The sulfonamide group in IDT makes it a potent inhibitor of carbonic anhydrase enzymes, which are involved in various physiological processes.
Wirkmechanismus
The mechanism of action of isopropyl 4,5-dimethyl-2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate involves the inhibition of carbonic anhydrase enzymes, which catalyze the reversible hydration of carbon dioxide to bicarbonate and hydrogen ions. The inhibition of carbonic anhydrase enzymes by isopropyl 4,5-dimethyl-2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate leads to a decrease in the production of bicarbonate ions, which in turn leads to a decrease in the production of aqueous humor in the eye and a decrease in the intracranial pressure.
Biochemical and Physiological Effects:
isopropyl 4,5-dimethyl-2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate has been found to have significant biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, the reduction of aqueous humor production, and the decrease in intracranial pressure. isopropyl 4,5-dimethyl-2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate has also been found to have anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for various inflammatory and oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Isopropyl 4,5-dimethyl-2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate has several advantages for use in lab experiments, including its potent inhibition of carbonic anhydrase enzymes, its anti-inflammatory and antioxidant properties, and its potential applications in the treatment of various disorders. However, isopropyl 4,5-dimethyl-2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on isopropyl 4,5-dimethyl-2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate, including the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of various disorders, and the exploration of its mechanisms of action. Additionally, the development of isopropyl 4,5-dimethyl-2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate derivatives with improved solubility and reduced toxicity could lead to the development of more effective therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Isopropyl 4,5-dimethyl-2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate has been extensively studied for its potential applications in various research fields, including medicinal chemistry, biochemistry, and pharmacology. isopropyl 4,5-dimethyl-2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate has been found to be a potent inhibitor of carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, ion transport, and fluid secretion. Carbonic anhydrase inhibitors have been used as therapeutic agents in the treatment of glaucoma, epilepsy, and other disorders.
Eigenschaften
IUPAC Name |
propan-2-yl 2-(benzenesulfonamido)-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S2/c1-10(2)21-16(18)14-11(3)12(4)22-15(14)17-23(19,20)13-8-6-5-7-9-13/h5-10,17H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNCEDHLLATKLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NS(=O)(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 4,5-dimethyl-2-[(phenylsulfonyl)amino]thiophene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(aminocarbonyl)-4-(2,4-dichlorophenyl)-2-thienyl]-6-bromo-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4265982.png)



![6-bromo-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4266015.png)
![2-{5-[(3,4-dichlorophenoxy)methyl]-2-furyl}-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4266020.png)
![1-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266030.png)

![6-bromo-2-(4-methoxyphenyl)-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-quinolinecarboxamide](/img/structure/B4266041.png)

![1-{[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266045.png)
![ethyl 4-ethyl-5-methyl-2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate](/img/structure/B4266055.png)
![N-[4-(4-sec-butylphenyl)-3-cyano-5-methyl-2-thienyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B4266061.png)